Cas no 2231674-07-8 (1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid)

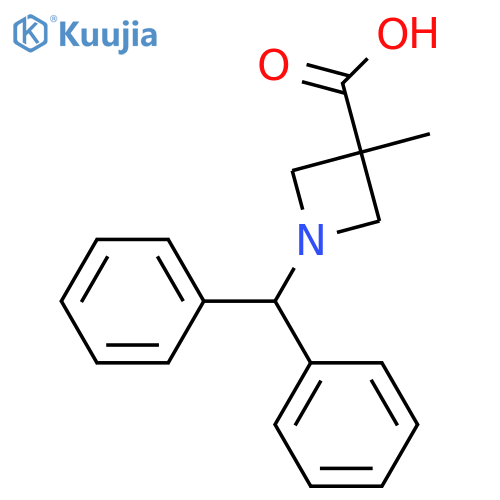

2231674-07-8 structure

商品名:1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid

CAS番号:2231674-07-8

MF:C18H19NO2

メガワット:281.348964929581

MDL:MFCD31705516

CID:5106851

1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid

-

- MDL: MFCD31705516

- インチ: 1S/C18H19NO2/c1-18(17(20)21)12-19(13-18)16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3,(H,20,21)

- InChIKey: KHRGMBYFRLXWKK-UHFFFAOYSA-N

- ほほえんだ: N1(C(C2=CC=CC=C2)C2=CC=CC=C2)CC(C)(C(O)=O)C1

1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1155-250.0mg |

1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid |

2231674-07-8 | 94% | 250.0mg |

¥765.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1155-500.0mg |

1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid |

2231674-07-8 | 94% | 500.0mg |

¥1280.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1155-5.0g |

1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid |

2231674-07-8 | 94% | 5.0g |

¥5762.0000 | 2024-08-03 | |

| Advanced ChemBlocks | P50168-1G |

1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid |

2231674-07-8 | 97% | 1G |

$450 | 2023-09-15 | |

| Advanced ChemBlocks | P50168-5G |

1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid |

2231674-07-8 | 97% | 5G |

$1,350 | 2023-09-15 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1155-100.0mg |

1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid |

2231674-07-8 | 94% | 100.0mg |

¥573.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLL1155-1.0g |

1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid |

2231674-07-8 | 94% | 1.0g |

¥1920.0000 | 2024-08-03 |

1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid 関連文献

-

Haroldo C. Da Silva,Anna N. R. Da Silva,Theo L. S. Da Rocha,Isabel S. Hernandes,Hélio F. Dos Santos,Wagner B. De Almeida New J. Chem., 2020,44, 17391-17404

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

2231674-07-8 (1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid) 関連製品

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 899744-54-8(N'-(3,4-dimethoxyphenyl)-N-(2-methyl-5-nitrophenyl)ethanediamide)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2231674-07-8)1-(diphenylmethyl)-3-methylazetidine-3-carboxylic acid

清らかである:99%/99%/99%

はかる:5.0g/1.0g/500.0mg

価格 ($):722/241/160